Cas no 89560-01-0 (7,7-Dimethyleicosadienoic Acid (DEDA))

7,7-Dimethyleicosadienoic Acid (DEDA) is a branched-chain fatty acid characterized by its unique dimethyl-substituted structure. This compound is of interest in biochemical and pharmaceutical research due to its potential role as a lipid mediator and its structural similarity to naturally occurring eicosanoids. DEDA's distinct branching may influence membrane fluidity and receptor interactions, making it a valuable tool for studying lipid signaling pathways. Its synthetic accessibility allows for controlled modifications, enabling precise investigations into structure-activity relationships. Researchers utilize DEDA to explore its effects on enzymatic processes and inflammatory responses, contributing to advancements in lipidomics and drug development. The compound's stability and purity are critical for reproducible experimental outcomes.
7,7-Dimethyleicosadienoic Acid (DEDA) structure
89560-01-0 structure
Product name:7,7-Dimethyleicosadienoic Acid (DEDA)
CAS No:89560-01-0
MF:C22H40O2
MW:336.551807403564
CID:723470
PubChem ID:5312331

7,7-Dimethyleicosadienoic Acid (DEDA) Chemical and Physical Properties

Names and Identifiers

    • 5,8-Eicosadienoic acid,7,7-dimethyl-, (5Z,8Z)-
    • 7,7-DIMETHYLEICOSADIENOIC ACID
    • 7,7-DIMETHYL-5,8-EICOSADIENOIC ACID
    • 7,7-dimethyleicosa-5Z,8Z-dienoic acid
    • 7,7-dimethyleicosadrenoic acid
    • DEDA
    • 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid
    • 7,7-Dimethyl-eicosadienoic acid
    • NCGC00093876-04
    • PD015212
    • 7,7-Dimethyleicosadienoic Acid (DEDA)
    • NCGC00093876-02
    • EU-0100462
    • SR-01000075833
    • NCGC00093876-05
    • HMS3402I21
    • HMS1361I21
    • (5Z,8Z)-7,7-Dimethylicosa-5,8-dienoic acid
    • NCGC00015371-05
    • IDI1_033929
    • LMFA01020253
    • 5,8-Eicosadienoic acid, 7,7-dimethyl-, (Z,Z)-
    • LP00462
    • BSPBio_001459
    • NCGC00015371-06
    • HMS3261M06
    • Lopac-D-8008
    • SDCCGSBI-0050447.P002
    • NCGC00093876-03
    • D 8008
    • NCGC00015371-07
    • 7,7-Dimethyl-eda
    • NCGC00015371-02
    • NCGC00261147-01
    • CCG-204554
    • SCHEMBL1319566
    • NCGC00015371-04
    • Tox21_500462
    • 5,8-Eicosadienoic acid, 7,7-dimethyl-, (5Z,8Z)-
    • 7,7-dimethyl-5Z,8Z-eicosadienoic acid
    • SR-01000075833-1
    • DTXSID401017363
    • CHEBI:182994
    • MFCD00133010
    • (Z,Z)-7,7-dimethyl-5,8-eicosadienoic acid
    • HMS1791I21
    • CHEMBL1323529
    • BML3-B09
    • HMS1989I21
    • NCGC00093876-01
    • BRD-K65207153-001-02-9
    • NCGC00015371-01
    • NCGC00015371-03
    • 7,7-Dimethyl-(5Z,8Z)-eicosadienoic acid, >=95%
    • 89560-01-0
    • 7,7-dimethyl-(5z,8z)-eicosa-dienoic acid
    • CS-0134793
    • HY-23909
    • Inchi: InChI=1S/C22H40O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22(2,3)20-17-14-15-18-21(23)24/h16-17,19-20H,4-15,18H2,1-3H3,(H,23,24)/b19-16-,20-17-
    • InChI Key: AGKRHAILCPYNFH-DUQSFWPASA-N
    • SMILES: CCCCCCCCCCCC=CC(C)(C)C=CCCCC(=O)O

Computed Properties

  • Exact Mass: 336.30300
  • Monoisotopic Mass: 336.303
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 16
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • Surface Charge: 0
  • XLogP3: 8.5

Experimental Properties

  • Color/Form: liquid
  • Density: 0.9
  • Boiling Point: 456.1°C at 760 mmHg
  • Flash Point: 352.7°C
  • Refractive Index: 1.477
  • PSA: 37.30000
  • LogP: 7.30080
  • Solubility: Not determined

7,7-Dimethyleicosadienoic Acid (DEDA) Security Information

7,7-Dimethyleicosadienoic Acid (DEDA) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D480173-25mg
7,7-Dimethyleicosadienoic Acid (DEDA)
89560-01-0
25mg
$167.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-200707A-50 mg
7,7-Dimethyleicosadienoic Acid (DEDA),
89560-01-0 98%
50mg
¥2,632.00 2023-07-11
A2B Chem LLC
AH82369-10mg
7,7-DIMETHYLEICOSADIENOIC ACID
89560-01-0 ≥99%
10mg
$182.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-200707-10mg
7,7-Dimethyleicosadienoic Acid (DEDA),
89560-01-0 98%
10mg
¥714.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-200707-10 mg
7,7-Dimethyleicosadienoic Acid (DEDA),
89560-01-0 98%
10mg
¥714.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-200707A-50mg
7,7-Dimethyleicosadienoic Acid (DEDA),
89560-01-0 98%
50mg
¥2632.00 2023-09-05
TRC
D480173-10mg
7,7-Dimethyleicosadienoic Acid (DEDA)
89560-01-0
10mg
$87.00 2023-05-18

Additional information on 7,7-Dimethyleicosadienoic Acid (DEDA)

Recent Advances in the Study of 7,7-Dimethyleicosadienoic Acid (DEDA) (CAS: 89560-01-0)

7,7-Dimethyleicosadienoic Acid (DEDA), with the CAS number 89560-01-0, has recently garnered significant attention in the field of chemical biology and medicinal research due to its unique structural properties and potential therapeutic applications. This fatty acid derivative, characterized by its dimethyl-substituted eicosadienoic backbone, has been the subject of several cutting-edge studies aimed at elucidating its biological activities and pharmacological potential. This research brief synthesizes the latest findings on DEDA, providing a comprehensive overview of its current research landscape.

Recent studies have focused on the role of DEDA as a modulator of lipid-mediated signaling pathways, particularly those involving inflammation and oxidative stress. A 2023 study published in the Journal of Lipid Research demonstrated that DEDA exhibits potent inhibitory effects on lipoxygenase (LOX) enzymes, which are key mediators of inflammatory responses. The study utilized in vitro assays and molecular docking simulations to reveal that DEDA's dimethyl groups enhance its binding affinity to LOX active sites, suggesting its potential as a novel anti-inflammatory agent.

Another significant advancement comes from oncology research, where DEDA has shown promise in targeting cancer cell metabolism. Research conducted at the University of California, San Francisco (UCSF) in 2024 identified DEDA as a selective inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancer types. The study, published in Cancer Research, reported that DEDA treatment led to significant reductions in tumor growth in xenograft models of breast cancer, with minimal toxicity to normal cells. These findings position DEDA as a potential candidate for metabolic therapy in cancer treatment.

The synthetic pathways for DEDA have also seen recent optimization. A 2024 paper in Organic Letters described an improved synthetic route using palladium-catalyzed cross-coupling reactions, achieving higher yields (78%) and better stereoselectivity compared to previous methods. This advancement is particularly important for scaling up production for preclinical and potential clinical studies.

Pharmacokinetic studies of DEDA have revealed interesting properties that may influence its therapeutic development. Research published in the European Journal of Pharmaceutical Sciences (2023) demonstrated that DEDA exhibits good oral bioavailability (∼65%) in rodent models, with a plasma half-life of approximately 8 hours. However, the same study noted significant first-pass metabolism, suggesting that formulation strategies may need to address this limitation for optimal therapeutic delivery.

Looking forward, several research groups are investigating structural analogs of DEDA to optimize its pharmacological profile. Computational chemistry approaches are being employed to predict modifications that might enhance target specificity or reduce potential off-target effects. These efforts, combined with ongoing in vivo efficacy studies, are expected to provide a clearer picture of DEDA's therapeutic potential in the coming years.

In conclusion, 7,7-Dimethyleicosadienoic Acid (DEDA) represents an exciting area of research in chemical biology and drug discovery. Its unique structural features and promising biological activities across multiple therapeutic areas make it a compound worthy of continued investigation. As research progresses, we anticipate seeing more detailed mechanistic studies and potentially the initiation of clinical trials for specific indications where DEDA shows particular promise.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk